2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and a hydroxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common route includes the formation of the thiadiazole ring, followed by the introduction of the benzylsulfanyl group and the hydroxy-methoxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and acetohydrazides with different substituents. Examples include:
- 2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
- 2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N4O3S3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H20N4O3S3/c1-13(15-8-9-16(25)17(10-15)27-2)21-22-18(26)12-29-20-24-23-19(30-20)28-11-14-6-4-3-5-7-14/h3-10,25H,11-12H2,1-2H3,(H,22,26)/b21-13+ |
InChI Key |
WEGCCKVDXQNBKF-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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